molecular formula C24H25N5O2S B2856877 2-(benzylthio)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 922087-12-5

2-(benzylthio)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No. B2856877
CAS RN: 922087-12-5
M. Wt: 447.56
InChI Key: HNEWYBDXTYIECL-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C24H25N5O2S and its molecular weight is 447.56. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Insecticidal Assessment

Research by Fadda et al. (2017) involved the synthesis of various heterocycles, including pyrrole, pyridine, coumarin, thiazole, and others, starting from a precursor related to the compound . They assessed these compounds for their insecticidal properties against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Synthesis of Pyrazolo[3,4-d]pyrimidine Analogues

Taylor and Patel (1992) synthesized several pyrazolo[3,4-d]pyrimidine analogues of the antitumor agent N-{4-[2-(2-amino-4(3H)-oxo-7H-pyrazolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}-L-glutamic acid (LY231514). This highlights the potential use of such compounds in antitumor applications (Taylor & Patel, 1992).

Coordination Complexes and Antioxidant Activity

Chkirate et al. (2019) studied pyrazole-acetamide derivatives, forming coordination complexes with metal ions like Co(II) and Cu(II). These complexes exhibited significant antioxidant activity, suggesting potential biomedical applications (Chkirate et al., 2019).

Cytotoxic Activity in Anticancer Research

Al-Sanea et al. (2020) synthesized derivatives of 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide, testing their anticancer activity on 60 cancer cell lines. This research emphasizes the compound's potential in developing new anticancer agents (Al-Sanea et al., 2020).

Insecticidal and Antibacterial Potential

Deohate and Palaspagar (2020) explored the insecticidal and antibacterial potential of pyrimidine linked pyrazole heterocyclics, synthesized under microwave irradiation. This suggests its utility in addressing agricultural and bacterial issues (Deohate & Palaspagar, 2020).

Antitumor Activity of Novel Derivatives

Albratty et al. (2017) synthesized new compounds incorporating pyrimidine, coumarin, pyrazole, and other moieties, and evaluated them for antitumor activity, showing promising results against various cell lines (Albratty et al., 2017).

Antimicrobial Activity of Pyrazolo[3,4-d]-pyrimidine Derivatives

Abunada et al. (2008) synthesized pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antimicrobial activity. Their findings highlight the compound's potential in developing new antimicrobial agents (Abunada et al., 2008).

Discovery of Clinical Candidate K-604

Shibuya et al. (2018) identified a compound structurally related to the one as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), leading to its designation as a clinical candidate for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. As mentioned earlier, pyrazolo[3,4-d]pyrimidines are often used as kinase inhibitors . Kinase inhibitors work by blocking the action of a specific kinase, thereby preventing a particular cellular function or signaling pathway.

properties

IUPAC Name

2-benzylsulfanyl-N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2S/c1-18-7-5-6-10-20(18)14-28-17-26-23-21(24(28)31)13-27-29(23)12-11-25-22(30)16-32-15-19-8-3-2-4-9-19/h2-10,13,17H,11-12,14-16H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEWYBDXTYIECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)CSCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylthio)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

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